molecular formula C23H23N5O2S B4525538 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

Cat. No.: B4525538
M. Wt: 433.5 g/mol
InChI Key: AYNSVVHRMKTJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone features a thiazole core substituted with a 4-methoxyphenyl group at position 2 and a triazolo[4,3-a]pyridine moiety linked via a piperidine-ethanone bridge. The piperidine linker may enhance solubility and bioavailability compared to simpler analogs .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-30-19-7-5-17(6-8-19)23-24-18(15-31-23)14-21(29)27-12-9-16(10-13-27)22-26-25-20-4-2-3-11-28(20)22/h2-8,11,15-16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNSVVHRMKTJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The triazole ring is then synthesized and attached to the piperidine moiety. Each step requires specific reagents and conditions, such as acid or base catalysis, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, potentially leading to new insights into biological processes.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridine/Pyrimidine Derivatives

2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone ()
  • Key Differences :
    • Replaces the thiazole ring with a pyrimidine-triazole fused system.
    • Substitutes the piperidine linker with piperazine, reducing steric hindrance.
    • 4-Fluorophenyl vs. 4-methoxyphenyl substituent alters electronic properties (electron-withdrawing vs. electron-donating).
  • Implications :
    • Fluorine may enhance metabolic stability but reduce solubility compared to methoxy .
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone ()
  • Key Differences: Ethoxy group instead of methoxy increases lipophilicity (higher logP). Phenoxyethyl linker vs. ethanone-piperidine may affect binding kinetics.
AZD5153 ()
  • Key Differences: Bivalent triazolopyridazine core with methoxy and piperazine-pyrrolidinone linkers. Designed for dual bromodomain (BET) inhibition.
  • Implications: Bivalent binding confers higher potency (IC₅₀ < 10 nM for BRD4) compared to monovalent analogs like the target compound .

Thiazole-Containing Analogs

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()
  • Key Differences: Replaces triazolo-pyridine with thiadiazole-thiazolidinone. 4-Fluorophenyl and 4-methoxyphenyl in adjacent positions.
  • Implications: Thiazolidinone moiety may confer antioxidant or antimicrobial activity, diverging from the target’s likely kinase/epigenetic focus .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
  • Key Differences :
    • Pyrazoline ring instead of thiazole, with a dihydro configuration.
    • Benzothiazole core linked to methoxyphenyl.
  • Implications :
    • Pyrazoline derivatives are associated with antidepressant and antitumor activities, suggesting divergent therapeutic applications .

Piperazine/Piperidine-Linked Compounds

[4-(3-Methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone ()
  • Key Differences: Methoxyphenyl on piperazine vs. triazolo-pyridine on piperidine. Phenoxy-pyrimidine substituent vs. thiazole.
  • Implications: Phenoxy groups may enhance π-π stacking in hydrophobic binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
Reactant of Route 2
2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.